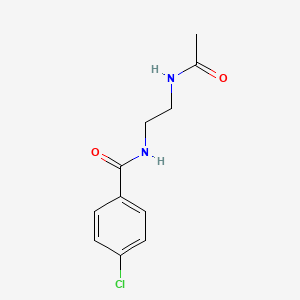

N-(2-acetylaminoethyl)-4-chlorobenzamide

Description

Properties

CAS No. |

94320-01-1 |

|---|---|

Molecular Formula |

C11H13ClN2O2 |

Molecular Weight |

240.68 g/mol |

IUPAC Name |

N-(2-acetamidoethyl)-4-chlorobenzamide |

InChI |

InChI=1S/C11H13ClN2O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |

InChI Key |

HRKSQNAYPHEBQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)

- Structure: Differs by replacing the acetyl group with an amino group.

- Activity: A potent monoamine oxidase-B (MAO-B) inactivator. Studies suggest its oxidation by MAO-B forms a reactive intermediate that binds to active-site histidine residues via labile bonds, which stabilize after reduction .

- Significance: The acetyl group in N-(2-acetylaminoethyl)-4-chlorobenzamide may alter metabolic stability or binding kinetics compared to this analogue.

N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e)

- Structure: Features a benzothiazole ring instead of the acetylaminoethyl chain.

- Properties : Melting point 202–212°C, Rf 0.55, molecular weight 289.01. Its 1H-NMR shows characteristic peaks for the benzothiazole ring and para-chlorine .

- Comparison: The acetylaminoethyl group in the target compound likely enhances solubility compared to the hydrophobic benzothiazole moiety.

N-(1H-Benzo[d]imidazol-2-yl)-4-chlorobenzamide (13)

- Structure : Contains a benzimidazole substituent.

- Synthesis : 57% yield; ESMS confirms molecular ion peak at m/z 272.0 (M+H⁺). Spectral data (1H/13C NMR) highlight deshielded aromatic protons due to electron-withdrawing chlorine .

- Divergence : The benzimidazole group may confer π-π stacking interactions absent in the target compound.

N-(3,4-Dimethylphenyl)-4-chlorobenzamide

- Crystal Structure : Anti-conformation between N–H and C=O bonds, with dihedral angles influenced by substituents. Syn conformation of N–H bond relative to meta-methyl groups facilitates hydrogen bonding .

- Implications: The acetylaminoethyl chain in the target compound may introduce steric effects, altering crystal packing or solubility.

MAO-B Inhibitors

- N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491): IC₅₀ values in the nanomolar range for MAO-B inhibition. Mechanism involves covalent adduct formation with the enzyme .

Anti-inflammatory Agents

- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) : Exhibits potent anti-inflammatory activity in carrageenan-induced edema models. The thiazole ring enhances binding to inflammatory targets .

- Comparison: The acetylaminoethyl group may shift selectivity toward neurological targets over inflammatory pathways.

Substituent Effects on Molecular Interactions

Chlorine Position and Electronic Effects

- Para-chlorine in 4-chlorobenzamide derivatives enhances electron withdrawal, stabilizing amide bonds and influencing resonance. This is consistent across analogues like N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide and N-(3,4-dimethylphenyl)-4-chlorobenzamide .

Hydrogen Bonding and Crystal Packing

- N-(Phenyl)-4-chlorobenzamide : Forms N–H⋯O hydrogen bonds, creating 1D chains or dimers. Dihedral angles between aromatic rings range from 73.9° to 89.4°, with larger angles in bulkier substituents .

- Target Compound: The flexible acetylaminoethyl chain may reduce planarity, weakening crystal lattice interactions but improving bioavailability.

Preparation Methods

Table 1: Key Reaction Components and Roles

Step 1: Synthesis of 4-Chlorobenzoyl Chloride

4-Chlorobenzoyl chloride serves as the acylating agent for benzamide formation. Its synthesis is critical for ensuring high purity and yield.

Method A: Chlorination of 4-Chlorobenzaldehyde

Reaction :

Conditions :

-

Catalyst : Phosphorus pentachloride (PCl₅) (0.1–0.2 mol ratio to aldehyde).

-

Temperature : 140–170°C.

-

Solvent : Dichloromethane (DCM) or chlorinated hydrocarbons.

Mechanism :

PCl₅ facilitates the chlorination of the aldehyde group, converting it to an acyl chloride. The reaction is exothermic and requires controlled heating to prevent decomposition.

Step 2: Preparation of 2-Acetylaminoethylamine

The acetylated ethylamine derivative is synthesized via acetylation of 2-aminoethylamine.

Method B: Acetylation of 2-Aminoethylamine

Reaction :

Conditions :

-

Reagents : Acetic anhydride (1.2–1.5 equivalents), triethylamine (base) [General methods].

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : Room temperature (RT) to 40°C.

Purification :

Step 3: Coupling to Form this compound

The final benzamide is formed by reacting 4-chlorobenzoyl chloride with 2-acetylaminoethylamine.

Method C: Amide Coupling

Reaction :

Conditions :

-

Solvent : DCM or THF.

-

Temperature : 0–5°C to RT.

Workup :

-

Filtration : Remove unreacted starting materials.

-

Crystallization : Recrystallization from ethanol or ethyl acetate.

Alternative Routes and Optimization

Table 2: Comparison of Reaction Protocols

| Parameter | Method A (Chlorination) | Method B (Acetylation) | Method C (Coupling) |

|---|---|---|---|

| Catalyst | PCl₅ | None | Triethylamine |

| Temperature | 140–170°C | RT–40°C | 0–5°C to RT |

| Yield | >90% | ~85% | ~80% |

| Purity | >95% | >90% | >85% |

Key Optimizations:

-

Chlorination Efficiency : PCl₅ enhances reaction speed and selectivity, reducing byproducts like polychlorinated derivatives.

-

pH Control : In acetylation, excess base prevents hydrolysis of acetic anhydride.

-

Solvent Choice : Polar aprotic solvents (DCM, THF) improve solubility and reaction kinetics.

Analytical Characterization

Spectroscopic Data :

-

NMR :

Physical Properties :

Applications and Derivatives

This compound is a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.